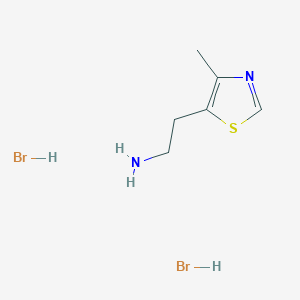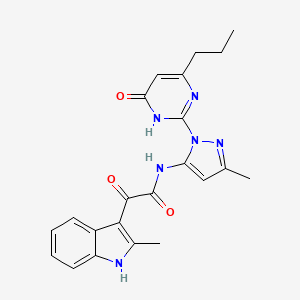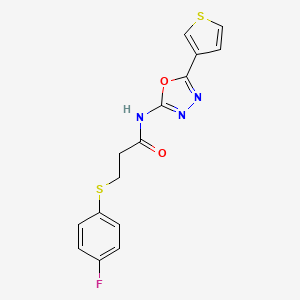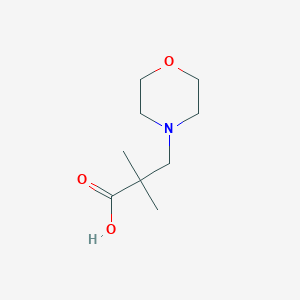![molecular formula C25H25N5O4S B2552042 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955781-17-6](/img/structure/B2552042.png)
ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and characterized for their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with readily available precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting with (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the compound could be synthesized through similar annulation reactions or by reacting hydrazonoacetate derivatives with appropriate reagents.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . Theoretical calculations, including DFT, can be used to predict and compare the molecular structure and properties with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds can lead to the formation of various heterocyclic structures. For example, the Diels-Alder reaction has been used to synthesize pyridazine derivatives . The reactivity of the compound towards different reagents could potentially yield a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are characterized by their molecular structure. The presence of multiple heteroatoms and aromatic systems can influence their electronic properties, as indicated by HOMO/LUMO analysis and MEP calculations . These properties are crucial for understanding the compound's reactivity and potential interactions with biological targets. Additionally, the solubility, stability, and crystallinity can be assessed through experimental techniques such as solubility tests, thermal analysis, and X-ray diffraction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates exhibit reactivity towards a variety of active methylene reagents, enabling the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This highlights the compound's versatility in heterocyclic synthesis, providing a pathway for creating diverse heterocyclic compounds with potential pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
A derivative, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a precursor for synthesizing new heterocycles with pyrimidine and thiazole moieties. These compounds demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, suggesting their potential in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Antitumor Evaluation
The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased high inhibitory effects on various human cancer cell lines. This research underlines the compound's role in developing new antitumor agents, emphasizing the importance of heterocyclic chemistry in medicinal research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and exhibited excellent antimicrobial activity and profound antioxidant potential. This study shows the potential of such compounds in developing new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Raghavendra et al., 2016).
Apoptosis-Inducing Agents for Breast Cancer
Multicomponent synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives showed significant anticancer potential, especially against breast cancer cell lines. One compound, in particular, induced apoptosis in MCF-7 cells, highlighting its potential as a new therapeutic agent for breast cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-3-34-25(33)21-17-11-7-8-12-19(17)35-23(21)27-20(31)14-29-24(32)22-18(15(2)28-29)13-26-30(22)16-9-5-4-6-10-16/h4-6,9-10,13H,3,7-8,11-12,14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNVUXJAJPFVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)



![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)


![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)
